3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom attached to a pyrazolo[1,5-a]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic route involving N-bromosuccinimide suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrazine ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrazolo[1,5-a]pyrazine ring.
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a core structure in the development of antiviral agents, particularly against hepatitis B virus (HBV).
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as an antiviral agent, it acts as a core protein allosteric modulator (CpAM) that inhibits the replication of HBV by binding to the viral core protein and preventing its proper assembly . This disruption of the viral life cycle reduces the viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: Similar structure but with a pyridine ring, which alters its electronic properties and reactivity.
Uniqueness
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVCOJMZKUACU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234951 |
Source
|
Record name | 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-90-0 |
Source
|
Record name | 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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